3-chloro-N-(2,2-dimethoxyethyl)aniline

Catalog No.
S3073305
CAS No.
1340340-45-5
M.F
C10H14ClNO2
M. Wt
215.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-(2,2-dimethoxyethyl)aniline

CAS Number

1340340-45-5

Product Name

3-chloro-N-(2,2-dimethoxyethyl)aniline

IUPAC Name

3-chloro-N-(2,2-dimethoxyethyl)aniline

Molecular Formula

C10H14ClNO2

Molecular Weight

215.68

InChI

InChI=1S/C10H14ClNO2/c1-13-10(14-2)7-12-9-5-3-4-8(11)6-9/h3-6,10,12H,7H2,1-2H3

InChI Key

NEWOFKMBVRJISN-UHFFFAOYSA-N

SMILES

COC(CNC1=CC(=CC=C1)Cl)OC

solubility

not available

Nonlinear Optics and Spectroscopy

Summary of the Application: 3-chloro-N-(2,2-dimethoxyethyl)aniline and its halogenated derivatives have been investigated for their spectroscopic and nonlinear optical properties . These properties make these compounds potentially useful in photonics, optical processing, optical computing, sensing, imaging, and cancer therapy .

Methods of Application or Experimental Procedures: The finite field approach was employed to determine their first (β) and second (γ) hyperpolarizabilities . Spectroscopic characterizations, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties, were reported . Geometrical parameters and vibrational frequencies were studied in a water solvent . Electronic absorption spectra were calculated using time-dependent density functional theory (TD-DFT) at the same level of theory .

Results or Outcomes: Aniline and its substituents were found to be the most stable at this level of theory, consistent with experimental data . Despite their insolubility in water, significant changes in structural and vibrational frequencies were observed . The wavelength of electronic transition, oscillator strength, and HOMO to LUMO energy gap were determined . Aniline and its substituents exhibited greater responsiveness to the first hyperpolarizability than the second, with variations depending on the method and basis set . DBA, DFA, and PCA showed an enhanced response to the first hyperpolarizability compared to other substituents and aniline .

3-chloro-N-(2,2-dimethoxyethyl)aniline is an organic compound characterized by the molecular formula C10H14ClNO2\text{C}_{10}\text{H}_{14}\text{ClNO}_2 and a molecular weight of 215.68 g/mol. This compound features a chloro group attached to the aromatic ring, along with a 2,2-dimethoxyethyl substituent on the nitrogen atom. The structural configuration contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research and industry.

  • Oxidation: The compound can be oxidized to yield nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction reactions that convert the chloro group into an amino group, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chloro group can be substituted with various nucleophiles, including hydroxyl, alkoxy, or amino groups. This process often requires a base like sodium hydroxide or potassium carbonate.

These reactions allow for the transformation of 3-chloro-N-(2,2-dimethoxyethyl)aniline into various derivatives that may have different properties and applications.

The biological activity of 3-chloro-N-(2,2-dimethoxyethyl)aniline is notable due to its potential interactions with specific molecular targets. The compound may act as an inhibitor for certain enzymes or interact with receptor proteins, influencing various biological processes. Its unique structure allows it to exhibit selectivity and binding affinity towards these targets, which can be crucial in studies related to enzyme inhibition and protein-ligand interactions.

The synthesis of 3-chloro-N-(2,2-dimethoxyethyl)aniline can be accomplished through several routes:

  • Reaction of 3-chloroaniline with 2,2-dimethoxyethanol: This method typically employs an acid catalyst (e.g., hydrochloric acid or sulfuric acid) under reflux conditions to facilitate the formation of the desired product.
  • Industrial Production: In industrial settings, continuous flow processes are often utilized to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, which are critical for optimizing production efficiency.

3-chloro-N-(2,2-dimethoxyethyl)aniline has diverse applications across several fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: The compound is used in studies focusing on enzyme inhibition and protein-ligand interactions.
  • Industry: It plays a role in producing dyes, pigments, and other specialty chemicals.

These applications highlight the compound's versatility and importance in both academic research and industrial processes.

The interaction studies involving 3-chloro-N-(2,2-dimethoxyethyl)aniline primarily focus on its binding mechanisms with enzymes and receptor proteins. Understanding these interactions is essential for elucidating the compound's biological activity and potential therapeutic applications. Research may involve techniques such as molecular docking simulations, kinetic studies of enzyme inhibition, or binding affinity assays to characterize how this compound influences biological systems.

Several compounds share structural similarities with 3-chloro-N-(2,2-dimethoxyethyl)aniline. A comparison highlights its uniqueness:

Compound NameKey FeaturesUniqueness
3-chloroanilineLacks the 2,2-dimethoxyethyl substituentNo additional functional group
N-(2,2-dimethoxyethyl)anilineLacks the chloro groupContains only the dimethoxyethyl moiety
3-chloro-N-methylanilineContains a methyl group instead of dimethoxyethylDifferent substituent affects reactivity
4-chloro-N-(2,2-dimethoxyethyl)anilineSimilar structure but differs in position of chloroPositioning of chloro alters chemical behavior

The presence of both the chloro group and the 2,2-dimethoxyethyl substituent in 3-chloro-N-(2,2-dimethoxyethyl)aniline confers distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it particularly valuable in synthetic chemistry and biological research contexts.

XLogP3

2.4

Dates

Last modified: 04-14-2024

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